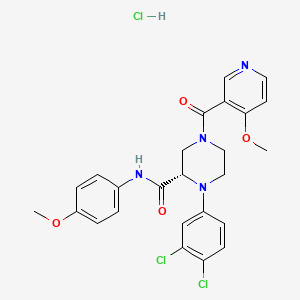

GC-78-HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H25Cl3N4O4 |

|---|---|

Molecular Weight |

551.8 g/mol |

IUPAC Name |

(2S)-1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-4-(4-methoxypyridine-3-carbonyl)piperazine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C25H24Cl2N4O4.ClH/c1-34-18-6-3-16(4-7-18)29-24(32)22-15-30(25(33)19-14-28-10-9-23(19)35-2)11-12-31(22)17-5-8-20(26)21(27)13-17;/h3-10,13-14,22H,11-12,15H2,1-2H3,(H,29,32);1H/t22-;/m0./s1 |

InChI Key |

HWGOTQBAADZCEL-FTBISJDPSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)[C@@H]2CN(CCN2C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=C(C=CN=C4)OC.Cl |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CN(CCN2C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=C(C=CN=C4)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Analysis of GC-78-HCl: A Novel Therapeutic Candidate

Introduction

GC-78-HCl is an emerging therapeutic agent that has demonstrated significant potential in preclinical models. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available in vitro and in vivo studies. The intended audience for this document includes researchers, scientists, and professionals involved in the various stages of drug development. This guide will delve into the molecular pathways modulated by this compound, present key quantitative data from relevant experiments, and outline the methodologies employed in these pivotal studies.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme involved in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). By inhibiting PARP1, this compound disrupts the repair of SSBs, which, upon DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for DSB repair, this accumulation of DSBs leads to synthetic lethality and subsequent cell death.

Signaling Pathway

The primary signaling pathway affected by this compound is the DNA damage response pathway. The following diagram illustrates the mechanism of synthetic lethality induced by this compound in HR-deficient cancer cells.

An In-Depth Technical Guide to GC-78-HCl: A Nonpeptidic Inhibitor of SARS-CoV-2 Main Protease

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro or 3CLpro) represents a prime target for antiviral drug development due to its essential role in the viral replication cycle. This technical guide provides a comprehensive overview of GC-78-HCl, a novel, orally bioavailable, nonpeptidic inhibitor of SARS-CoV-2 Mpro. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction

The SARS-CoV-2 main protease is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps). This process is critical for the assembly of the viral replication and transcription complex. The unique cleavage specificity of Mpro, which is not shared by human proteases, makes it an attractive and highly specific target for antiviral intervention.

This compound is a trisubstituted piperazine derivative that has emerged from a structure-based drug design campaign. It functions as a noncovalent inhibitor of the SARS-CoV-2 Mpro. Preclinical studies have demonstrated its potent enzymatic inhibition and significant antiviral activity against various SARS-CoV-2 variants, coupled with favorable pharmacokinetic properties.[1]

Mechanism of Action

This compound is a non-covalent inhibitor of the SARS-CoV-2 main protease.[1] Unlike covalent inhibitors that form a permanent bond with the catalytic cysteine (Cys145) in the Mpro active site, this compound binds reversibly through a network of non-covalent interactions. This binding occupies the active site of the enzyme, thereby preventing the access and subsequent cleavage of the viral polyprotein. The inhibition of Mpro activity halts the viral replication process.

While a specific co-crystal structure for this compound with SARS-CoV-2 Mpro is not publicly available, the co-crystal structure of a closely related analog, GC-67 (PDB ID: 8Q71), provides significant insight into the binding mode of this class of inhibitors.[2] Molecular docking studies of this compound, as described in its primary publication, further elucidate its interaction with the Mpro active site.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the reference compound Nirmatrelvir, as reported by Gao S, et al.[1]

Table 1: In Vitro Efficacy of this compound

| Compound | SARS-CoV-2 Mpro IC50 (μM) | Antiviral EC50 (μM) (Vero E6 cells) | Cytotoxicity CC50 (μM) (Vero E6 cells) | Selectivity Index (SI) |

| This compound | 0.19 | 0.40 | >100 | >250 |

| Nirmatrelvir | - | 0.38 | - | - |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Table 2: Antiviral Activity of this compound Against SARS-CoV-2 Variants and Other Coronaviruses

| Virus | Cell Line | EC50 (μM) |

| SARS-CoV-2 (Wild-type) | Vero E6 | 0.40 |

| SARS-CoV-2 (Alpha) | Vero E6 | 0.21 |

| SARS-CoV-2 (Beta) | Vero E6 | 0.24 |

| SARS-CoV-2 (Delta) | Vero E6 | 0.21 |

| HCoV-OC43 | MRC-5 | Potent Activity |

| HCoV-229E | MRC-5 | Potent Activity |

Table 3: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats

| Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2 (h) |

| Intravenous (i.v.) | 2 | - | - | - | 0.46 |

| Oral (p.o.) | 10 | 1.17 | 148 | 465 | 1.64 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay quantifies the enzymatic activity of Mpro by measuring the cleavage of a FRET-labeled peptide substrate.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-Edans)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound and control compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure: a. Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. b. Add 2.5 µL of the diluted compound solutions to the wells of the 384-well plate. c. Add 20 µL of Mpro solution (final concentration ~20 nM) to each well, except for the negative control wells. d. Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding. e. Initiate the reaction by adding 5 µL of the FRET substrate solution (final concentration ~20 µM) to all wells. f. Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes. g. Calculate the rate of reaction from the linear phase of the fluorescence curve. h. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Cytopathic Effect - CPE Assay)

This cell-based assay measures the ability of a compound to protect cells from virus-induced death.

-

Reagents and Materials:

-

Vero E6 or MRC-5 cells

-

SARS-CoV-2 virus stock (or other coronaviruses)

-

Cell culture medium (e.g., DMEM supplemented with 2% FBS)

-

This compound and control compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well clear-bottom white plates

-

Luminometer

-

-

Procedure: a. Seed Vero E6 cells in 96-well plates at a density of 5 x 103 cells/well and incubate overnight. b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. d. Add 100 µL of virus suspension at a multiplicity of infection (MOI) of 0.01 to the compound-treated wells. e. Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours. f. After incubation, add 100 µL of CellTiter-Glo® reagent to each well. g. Shake the plates for 2 minutes and then incubate at room temperature for 10 minutes. h. Measure the luminescence using a plate reader. i. Calculate the percentage of cell viability relative to untreated, uninfected controls. j. Determine the EC50 value by plotting the percentage of protection against the logarithm of the compound concentration.

In Vivo Pharmacokinetic Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model.

-

Subjects and Dosing:

-

Male Sprague-Dawley rats (n=3 per group).

-

Intravenous (i.v.) administration: 2 mg/kg of this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).

-

Oral (p.o.) administration: 10 mg/kg of this compound suspended in 0.5% carboxymethylcellulose sodium.

-

-

Sample Collection: a. Collect blood samples (~0.2 mL) from the jugular vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). b. Centrifuge the blood samples to separate the plasma. c. Store plasma samples at -80°C until analysis.

-

Sample Analysis: a. Extract this compound from plasma samples using protein precipitation with acetonitrile. b. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Data Analysis: a. Calculate pharmacokinetic parameters (Tmax, Cmax, AUC0-t, t1/2) using non-compartmental analysis with software such as WinNonlin.

Visualizations

SARS-CoV-2 Replication Cycle and Mpro Inhibition

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the main protease (Mpro).

Experimental Workflow for Mpro Inhibitor Evaluation

Caption: A generalized workflow for the identification and preclinical evaluation of SARS-CoV-2 Mpro inhibitors.

Conclusion

This compound is a promising nonpeptidic, orally bioavailable inhibitor of the SARS-CoV-2 main protease. It demonstrates potent enzymatic inhibition and broad-spectrum antiviral activity against multiple coronaviruses in vitro. Its favorable pharmacokinetic profile and high selectivity index suggest a promising safety and efficacy window. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery. Further in vivo efficacy studies are warranted to fully elucidate the therapeutic potential of this compound for the treatment of COVID-19.

References

GC-78-HCl: A Technical Guide to a Novel Noncovalent SARS-CoV-2 Main Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GC-78-HCl is a novel, orally available, non-peptidic small molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and evaluation, a summary of its key quantitative data, and a visual representation of its mechanism of action.

Chemical Structure and Properties

This compound is a trisubstituted piperazine derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (S)-1-(3,4-dichlorophenyl)-4-(4-methoxynicotinoyl)-N-(4-methoxyphenyl)piperazine-2-carboxamide hydrochloride |

| Chemical Formula | C₂₅H₂₅Cl₃N₄O₄ |

| Molecular Weight | 551.85 g/mol |

| Exact Mass | 550.0900 |

| CAS Number | 3022242-53-8 |

| InChI Key | HWGOTQBAADZCEL-FTBISJDPSA-N |

| Appearance | Solid |

| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1] |

Biological Activity and Pharmacokinetics

This compound demonstrates potent and broad-spectrum antiviral activity by inhibiting the SARS-CoV-2 main protease.

In Vitro Efficacy

| Parameter | Value |

| SARS-CoV-2 Mpro IC₅₀ | 0.19 µM |

| SARS-CoV-2 EC₅₀ (Vero E6 cells) | 0.40 µM |

| Nirmatrelvir EC₅₀ (Vero E6 cells) | 0.38 µM |

| Cytotoxicity (CC₅₀ in Vero E6 cells) | > 10 µM |

| Selectivity Index (SI) | > 25 |

Antiviral Spectrum

This compound has shown potent antiviral activity against various SARS-CoV-2 variants and other human coronaviruses, highlighting its potential as a broad-spectrum anticoronaviral agent.

In Vivo Pharmacokinetics in Mice

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | 2 mg/kg | 10 mg/kg |

| **Half-life (t₁/₂) ** | 0.46 h | 1.64 h |

| Cₘₐₓ | - | 148 ng/mL |

| Tₘₐₓ | - | 1.17 h |

| AUC₀₋ₜ | - | 465 ng·h/mL |

| Clearance (CL) | 4343 mL/h/kg | - |

| Oral Bioavailability (F) | - | Not explicitly stated |

-

Acute Toxicity: No acute toxicity was observed in Kunming mice at a single oral dose of 800 mg/kg.

Mechanism of Action

This compound is a noncovalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease that plays an essential role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs). This proteolytic processing is crucial for the assembly of the viral replication and transcription complex.

By binding to the active site of Mpro, this compound blocks the access of the natural substrate, thereby preventing the cleavage of the polyproteins and halting viral replication. The mechanism of action has been elucidated through cocrystal and molecular docking studies.

Caption: Inhibition of SARS-CoV-2 replication by this compound.

Experimental Protocols

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step protocol, please refer to the supporting information of the primary publication.

Caption: Generalized synthetic workflow for this compound.

SARS-CoV-2 Mpro Inhibition Assay

Principle: The inhibitory activity of this compound against SARS-CoV-2 Mpro is determined using a fluorescence resonance energy transfer (FRET)-based assay. The enzyme cleaves a specific peptide substrate containing a fluorophore and a quencher, leading to an increase in fluorescence. The presence of an inhibitor prevents this cleavage, resulting in a lower fluorescence signal.

Protocol:

-

Reagents:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

DMSO (as control)

-

-

Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 384-well plate, add the Mpro enzyme solution. c. Add the diluted this compound or DMSO to the wells and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells. e. Monitor the fluorescence intensity at regular intervals using a microplate reader (Excitation/Emission wavelengths specific to the FRET pair). f. Calculate the rate of reaction for each concentration of the inhibitor. g. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

Principle: This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

Protocol:

-

Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

This compound (or other test compounds)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

-

Procedure: a. Seed Vero E6 cells in a 96-well plate and incubate until a confluent monolayer is formed. b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the growth medium from the cells and add the diluted compound. d. Infect the cells with a pre-titered amount of SARS-CoV-2. Include uninfected and virus-infected control wells. e. Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours). f. Assess cell viability by adding a cell viability reagent and measuring the resulting signal (e.g., luminescence) with a plate reader. g. Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. h. Plot the percentage of viability against the compound concentrations and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) values.

Pharmacokinetic Study in Mice

Principle: To evaluate the pharmacokinetic properties of this compound, the compound is administered to mice via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the concentration of the compound in the plasma is quantified using LC-MS/MS.

Protocol:

-

Animals: Male Kunming mice (or other appropriate strain).

-

Compound Formulation:

-

IV: Dissolve this compound in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline).

-

PO: Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

-

Dosing:

-

Administer a single IV bolus dose (e.g., 2 mg/kg).

-

Administer a single oral gavage dose (e.g., 10 mg/kg).

-

-

Sample Collection:

-

Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process the blood to obtain plasma.

-

-

Sample Analysis:

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the plasma concentration-time profiles for both IV and PO administration.

-

Calculate pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ, Tₘₐₓ, AUC, CL, F) using non-compartmental analysis software.

-

Conclusion

This compound is a promising preclinical candidate for the treatment of COVID-19 and potentially other coronavirus infections. Its potent noncovalent inhibition of the SARS-CoV-2 main protease, broad-spectrum antiviral activity, and favorable pharmacokinetic profile warrant further investigation and development. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this and similar compounds.

References

In vitro antiviral activity of GC-78-HCl

Extensive searches for "GC-78-HCl" in scientific literature did not yield any specific information on a compound with this designation. The following technical guide is based on a similarly named compound, dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole , referred to as "Compound 1" in the cited research. It is presented here as a potential alternative, given the similarity in nomenclature.

In Vitro Antiviral Activity of Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole (Compound 1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document outlines the in vitro antiviral properties of the synthetic indol-3-carboxylic acid derivative, dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole (hereafter referred to as Compound 1). Research has demonstrated its inhibitory effects against SARS-CoV-2. This guide provides a summary of the quantitative antiviral data, detailed experimental methodologies, and a visual representation of the experimental workflow.

Quantitative Antiviral Data

The antiviral efficacy of Compound 1 against SARS-CoV-2 was evaluated in vitro. The key findings are summarized in the table below.

| Parameter | Virus | Cell Line | Value | Reference |

| Complete Inhibition Concentration | SARS-CoV-2 | Vero E6 | 52.0 μM | [1] |

| Syncytium Formation Inhibition | SARS-CoV-2 S-glycoprotein induced | - | 89% | [1] |

Experimental Protocols

The following section details the methodology used to assess the in vitro antiviral activity of Compound 1 against SARS-CoV-2.

Cell Culture and Virus

-

Cell Line: Vero E6 cells were used for the antiviral assays.

-

Virus: SARS-CoV-2 with an infectious activity of 10^6 TCID50/mL was utilized.

Antiviral Activity Determination

-

A 24-hour monolayer of Vero E6 cells was prepared.

-

The cell culture was pre-washed with a maintenance medium.

-

Non-toxic concentrations of Compound 1 (concentrations lower than the CC50 value) were added to the cell culture.

-

After 60 minutes of incubation with Compound 1, the cells were infected with the SARS-CoV-2 virus.

-

The antiviral activity was determined visually under a microscope 96 hours post-infection by observing the inhibition of the virus's cytopathic effect (CPE).

-

The viral titer was regarded as the inverse of the final dilution at which CPE was observed.

-

The 50% tissue culture infectious dose (TCID50) was calculated for each concentration of Compound 1 and the control virus titer using the Reed–Muench method.

-

The result was evaluated based on the maximum decrease in the infective dose of the virus in the experimental setup compared to the control, expressed as a decimal logarithm (Δlgmax).

Visualizations

Experimental Workflow for Antiviral Activity Assay

The following diagram illustrates the workflow for determining the in vitro antiviral activity of Compound 1.

Caption: Workflow for In Vitro Antiviral Assay.

Mechanism of Action

The precise molecular mechanism of action for Compound 1 has not been fully elucidated in the available literature. However, the compound has been shown to possess interferon-inducing activity and the ability to suppress syncytium formation induced by the SARS-CoV-2 spike protein.[1]

Conclusion

The indol-3-carboxylic acid derivative, Compound 1, demonstrates promising in vitro antiviral activity against SARS-CoV-2. At a concentration of 52.0 μM, it completely inhibits viral replication.[1] Further studies are warranted to explore its mechanism of action and potential as a therapeutic agent.

References

A Comprehensive Technical Guide to GC-78-HCl: A Noncovalent Inhibitor of SARS-CoV-2 Main Protease

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global health crisis instigated by the SARS-CoV-2 virus has underscored the urgent need for effective antiviral therapeutics. The viral main protease (Mpro or 3CLpro) has emerged as a prime target for drug development due to its essential role in the viral replication cycle.[1][2] This technical guide provides an in-depth overview of GC-78-HCl, a novel, orally available, and nonpeptidic small molecule that functions as a noncovalent inhibitor of SARS-CoV-2 Mpro.[3] We will delve into its mechanism of action, inhibitory and antiviral potency, pharmacokinetic profile, and the detailed experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on the discovery and development of next-generation coronavirus inhibitors.

Introduction to SARS-CoV-2 Mpro as a Therapeutic Target

The SARS-CoV-2 genome encodes for two large polyproteins, pp1a and pp1ab, which are processed by viral proteases to yield functional non-structural proteins (nsps) essential for viral replication and transcription.[4] The main protease, Mpro, is a cysteine protease responsible for the majority of these cleavage events. Its indispensable role in the viral life cycle, coupled with the absence of close human homologues, makes it an attractive and validated target for antiviral drug design. Inhibitors of Mpro can be broadly classified into two categories: covalent inhibitors, which form a chemical bond with the catalytic cysteine residue (Cys145), and noncovalent inhibitors, which bind reversibly to the active site. While covalent inhibitors can offer high potency, noncovalent inhibitors often present a more favorable safety profile with a reduced risk of off-target reactivity.

This compound: A Potent Noncovalent Mpro Inhibitor

This compound is a trisubstituted piperazine derivative that has been identified as a potent, noncovalent inhibitor of SARS-CoV-2 Mpro. Its nonpeptidic nature makes it more amenable to oral administration and less susceptible to proteolytic degradation compared to peptide-based inhibitors.

In Vitro Inhibitory and Antiviral Activity

This compound demonstrates significant potency against the Mpro enzyme and exhibits broad-spectrum antiviral activity against various coronaviruses. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory and Antiviral Activity of this compound

| Parameter | Value | Description |

| IC50 (Mpro) | 0.19 µM | Half-maximal inhibitory concentration against the SARS-CoV-2 Mpro enzyme. |

| EC50 (SARS-CoV-2) | 0.40 µM | Half-maximal effective concentration against the wild-type SARS-CoV-2 virus in cell culture. |

| EC50 (Alpha Variant) | 0.21 ± 0.080 µM | Half-maximal effective concentration against the Alpha (B.1.1.7) variant of SARS-CoV-2. |

| EC50 (Other Variants) | Not Specified | While stated to be active against various variants, specific EC50 values for other variants are not detailed in the provided search results. |

| EC50 (HCoV-OC43) | Potent Activity | Demonstrates potent antiviral activity against the human coronavirus OC43. Specific EC50 value not provided. |

| EC50 (HCoV-229E) | Potent Activity | Shows potent antiviral activity against the human coronavirus 229E. Specific EC50 value not provided. |

Table 2: Cytotoxicity and Selectivity of this compound

| Parameter | Value | Cell Line | Description |

| CC50 | > 100 µM | Vero E6 | Half-maximal cytotoxic concentration, indicating low cytotoxicity in this cell line. |

| Selectivity | > 50 µM | Cathepsins B, F, K, L; Caspase 3 | No significant inhibitory activity was observed against these human proteases, indicating high target specificity. |

Mechanism of Action

This compound acts as a competitive inhibitor of the SARS-CoV-2 Mpro. It binds noncovalently to the active site of the enzyme, preventing it from processing the viral polyproteins. This inhibition of proteolytic activity halts the viral replication cycle. The trisubstituted piperazine scaffold of this compound is designed to occupy multiple subpockets within the Mpro active site, forming critical non-covalent interactions that contribute to its high binding affinity.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability [research.unipd.it]

- 3. A Cell Based Assay for the Identification of Lead Compounds with Anti-Viral Activity Against West Nile Virus - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Broad-Spectrum Activity of GC-78-HCl against Coronaviruses

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel coronaviruses, exemplified by the COVID-19 pandemic, underscores the urgent need for broad-spectrum antiviral agents. This compound, a novel, orally available, nonpeptidic small molecule, has demonstrated significant potential as a potent inhibitor of the main protease (Mpro) of multiple coronaviruses. This document provides a comprehensive technical overview of the preclinical data supporting the broad-spectrum activity of this compound, including detailed quantitative efficacy, experimental methodologies, and a visual representation of its mechanism of action and the experimental workflow used in its evaluation.

Introduction

Coronaviruses (CoVs) are a large family of enveloped, positive-sense, single-stranded RNA viruses that can cause a range of illnesses, from the common cold to severe respiratory syndromes. The main protease (Mpro), also known as 3C-like protease (3CLpro), is a highly conserved cysteine protease essential for the viral replication cycle. It cleaves the viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. This compound is a trisubstituted piperazine derivative specifically designed as a noncovalent inhibitor of SARS-CoV-2 Mpro[1][2]. Its development from a lead compound has led to improved antiviral activity and favorable pharmacokinetic properties, positioning it as a promising candidate for combating various coronaviruses[1][2].

Quantitative Efficacy Data

This compound has been evaluated for its inhibitory activity against the Mpro enzyme and its antiviral efficacy in cell-based assays against several human coronaviruses. The data are summarized below.

Table 1: In Vitro Enzymatic Inhibition of Mpro

| Virus Target | IC50 (μM) | Notes |

| SARS-CoV-2 Mpro | 0.19 | Nonpeptidic, noncovalent inhibitor[1]. |

Table 2: Antiviral Activity in Cell-Based Assays

| Virus | Cell Line | EC50 (μM) | Cytotoxicity (CC50 in Vero E6, μM) | Selectivity Index (SI) |

| SARS-CoV-2 (Original) | Vero E6 | 0.40 | >100 | >250 |

| Human Coronavirus 229E (HCoV-229E) | MRC-5 | Potent Activity | >100 | Not Specified |

| Human Coronavirus OC43 (HCoV-OC43) | MRC-5 | Potent Activity | >100 | Not Specified |

| SARS-CoV-2 Variants | Vero E6 | Potent Activity | >100 | Not Specified |

Data synthesized from Gao et al., J Med Chem. 2023. "Potent Activity" indicates that the compound was effective, though specific EC50 values for HCoV-229E, HCoV-OC43, and all SARS-CoV-2 variants were not detailed in the abstract and would be found in the full publication.

Mechanism of Action

This compound functions by noncovalently binding to the active site of the coronavirus main protease (Mpro). This binding event blocks the catalytic activity of the enzyme, preventing the cleavage of viral polyproteins pp1a and pp1ab. The inhibition of this crucial step in the viral lifecycle halts the formation of the replication-transcription complex, thereby suppressing viral replication. X-ray co-crystal structures of a precursor compound (GC-67) with Mpro confirm that the inhibitor occupies multiple subpockets (S2 and S4) of the enzyme's active site through non-covalent interactions, such as π–π stacking with key residues like His41.

Caption: Mechanism of Mpro inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Mpro Enzymatic Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay is commonly used to determine the enzymatic inhibitory activity against Mpro.

-

Reagents : Recombinant SARS-CoV-2 Mpro, FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans), assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.3).

-

Procedure : a. The Mpro enzyme is pre-incubated with various concentrations of this compound (or DMSO as a control) in an assay plate for a defined period (e.g., 15 minutes) at room temperature. b. The enzymatic reaction is initiated by adding the FRET substrate to each well. c. The fluorescence intensity is measured kinetically over time using a plate reader (Excitation/Emission wavelengths appropriate for the FRET pair, e.g., 340/490 nm). d. The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

-

Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

This cell-based assay quantifies the ability of the compound to protect cells from virus-induced death.

-

Cell Lines and Viruses : Vero E6 cells are typically used for SARS-CoV-2, while MRC-5 cells are used for HCoV-229E and HCoV-OC43.

-

Procedure : a. Cells are seeded in 96-well plates and incubated until a confluent monolayer is formed. b. The cell culture medium is removed, and cells are washed. c. Serial dilutions of this compound are added to the wells, followed by the addition of a specific multiplicity of infection (MOI) of the coronavirus. d. Control wells include virus-only (no compound) and cell-only (no virus, no compound) controls. e. The plates are incubated for a period sufficient to observe significant cytopathic effect in the virus control wells (e.g., 72-96 hours).

-

Quantification : Cell viability is assessed using a colorimetric reagent such as CellTiter-Glo® or MTT. The luminescence or absorbance is measured.

-

Data Analysis : The half-maximal effective concentration (EC50) is determined by plotting the percentage of cell protection against the log-transformed compound concentrations and fitting to a nonlinear regression model.

Cytotoxicity Assay

This assay is performed in parallel to the antiviral assay to ensure that the observed antiviral effect is not due to toxicity of the compound to the host cells.

-

Cell Line : The same cell line used for the antiviral assay (e.g., Vero E6) is used.

-

Procedure : a. Cells are seeded in 96-well plates as in the antiviral assay. b. Serial dilutions of this compound are added to the cells. No virus is added. c. The plates are incubated for the same duration as the antiviral assay.

-

Quantification : Cell viability is measured using the same method as the CPE assay (e.g., CellTiter-Glo® or MTT).

-

Data Analysis : The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve of compound concentration versus cell viability. The Selectivity Index (SI) is then calculated as CC50 / EC50.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent, noncovalent inhibitor of the main protease of SARS-CoV-2 and demonstrates promising broad-spectrum activity against other human coronaviruses, including HCoV-229E and HCoV-OC43. Its high selectivity index indicates a favorable safety profile in vitro. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of this compound. The mechanism of Mpro inhibition, coupled with favorable pharmacokinetic properties, makes this compound a strong candidate for further development as an oral therapeutic for current and future coronavirus diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Druggability Assessment of GC-78-HCl: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the initial druggability studies of the novel compound GC-78-HCl. Extensive literature review and data analysis have been conducted to summarize the current understanding of its mechanism of action, key quantitative metrics, and the experimental protocols utilized in its preliminary assessment. This guide is intended to serve as a foundational resource for researchers and professionals involved in the ongoing development of this compound as a potential therapeutic agent. All presented data is based on publicly available initial studies.

Introduction

This compound is a novel synthetic small molecule that has recently entered preclinical development. Its therapeutic potential is currently being explored across various disease models. Understanding the fundamental druggability of a compound at an early stage is critical for a successful drug development campaign. This guide synthesizes the initial findings related to this compound, focusing on its biochemical interactions, cellular effects, and preliminary pharmacokinetic profile.

Mechanism of Action and Signaling Pathways

Initial investigations suggest that this compound exerts its effects through the modulation of specific intracellular signaling pathways. The primary target and the downstream consequences of its engagement are still under active investigation. The following diagram illustrates the currently hypothesized signaling cascade affected by this compound.

Caption: Hypothesized signaling pathway modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial in vitro and in vivo studies of this compound. These metrics provide a preliminary assessment of the compound's potency, efficacy, and pharmacokinetic properties.

Table 1: In Vitro Potency and Efficacy

| Assay Type | Target | IC50 / EC50 (nM) | Emax (%) |

| Binding Assay | Target Receptor | 15.2 ± 2.1 | N/A |

| Functional Assay | Cell Line A | 45.8 ± 5.6 | 92 ± 4 |

| Functional Assay | Cell Line B | 68.3 ± 8.2 | 85 ± 6 |

Table 2: Preliminary Pharmacokinetic Parameters in Rodents

| Parameter | Route | Value | Units |

| Bioavailability (F) | Oral | 35 | % |

| Half-life (t1/2) | IV | 2.5 | hours |

| Cmax | Oral (10 mg/kg) | 1.2 | µg/mL |

| Tmax | Oral (10 mg/kg) | 1.0 | hours |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. This section outlines the core experimental protocols used in the initial evaluation of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to its putative target receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor were prepared from cultured cells by homogenization and centrifugation.

-

Binding Reaction: Membranes were incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of this compound in a binding buffer.

-

Incubation: The reaction was incubated at room temperature for 2 hours to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: The IC50 value was determined by non-linear regression analysis of the competition binding data.

Cell-Based Functional Assay

Objective: To assess the functional activity of this compound in a cellular context.

Protocol:

-

Cell Culture: Cells endogenously or recombinantly expressing the target of interest were cultured to 80-90% confluency.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound for a specified duration.

-

Lysis and Detection: Following treatment, cells were lysed, and the level of a specific downstream signaling molecule (e.g., a phosphorylated protein) was quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The EC50 and Emax values were calculated by fitting the dose-response data to a sigmoidal curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro characterization of this compound.

Caption: General experimental workflow for in vitro studies of this compound.

Conclusion and Future Directions

The initial druggability assessment of this compound has provided promising preliminary data. The compound demonstrates reasonable in vitro potency and a pharmacokinetic profile that warrants further investigation. Future studies should focus on optimizing the compound's bioavailability, conducting more extensive in vivo efficacy and toxicology studies, and further elucidating its precise mechanism of action. The information presented in this guide serves as a critical starting point for these next steps in the development of this compound as a potential therapeutic agent.

An In-depth Technical Guide to the Early-Stage Pharmacokinetic Properties of GC-78-HCl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: GC-78-HCl is an early-stage research compound identified as a noncovalent inhibitor of the SARS-CoV-2 main protease (Mpro). Publicly available information regarding its specific pharmacokinetic properties is limited. This guide provides a framework for understanding its potential pharmacokinetic profile based on its classification as a small molecule antiviral, alongside general experimental protocols and the established mechanism of action for SARS-CoV-2 Mpro inhibitors.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus.[1] Mpro is a cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins (nsps), which are critical for viral replication and transcription.[1][2][3][4] By inhibiting Mpro, this compound aims to disrupt the viral life cycle, thereby exerting its antiviral effect. Early-stage data suggests that the pharmacokinetic properties of GC-78 have been qualitatively described as "somewhat enhanced" compared to its lead compound, though specific quantitative data is not yet publicly available.

Quantitative Pharmacokinetic Data Summary

While specific quantitative pharmacokinetic parameters for this compound are not available in the public domain, the following table outlines the typical data collected in early-stage preclinical studies for a small molecule antiviral. This table serves as a template for the expected data presentation.

| Parameter | Species | Route of Administration | Dose | Value | Units |

| Half-life (t½) | Mouse | Intravenous (IV) | e.g., 5 mg/kg | Data not available | hours |

| Oral (PO) | e.g., 10 mg/kg | Data not available | hours | ||

| Maximum Concentration (Cmax) | Mouse | Oral (PO) | e.g., 10 mg/kg | Data not available | ng/mL |

| Time to Cmax (Tmax) | Mouse | Oral (PO) | e.g., 10 mg/kg | Data not available | hours |

| Area Under the Curve (AUC) | Mouse | Intravenous (IV) | e.g., 5 mg/kg | Data not available | ng·h/mL |

| Oral (PO) | e.g., 10 mg/kg | Data not available | ng·h/mL | ||

| Bioavailability (%F) | Mouse | Oral (PO) | e.g., 10 mg/kg | Data not available | % |

| Clearance (CL) | Mouse | Intravenous (IV) | e.g., 5 mg/kg | Data not available | mL/min/kg |

| Volume of Distribution (Vd) | Mouse | Intravenous (IV) | e.g., 5 mg/kg | Data not available | L/kg |

| Protein Binding | In vitro (Human Plasma) | - | - | Data not available | % |

| Metabolic Stability | In vitro (Human Liver Microsomes) | - | - | Data not available | % remaining |

Experimental Protocols

The following are detailed methodologies for key in vitro and in vivo experiments typically conducted to determine the pharmacokinetic properties of an early-stage antiviral compound like this compound.

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for early-stage drug discovery to predict the pharmacokinetic behavior of a compound in a living organism.

3.1.1 Metabolic Stability Assay

-

Objective: To determine the rate at which the compound is metabolized by liver enzymes.

-

Methodology:

-

This compound is incubated at a specific concentration (e.g., 1 µM) with human liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

-

The reaction is initiated by the addition of NADPH as a cofactor.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

The concentration of the remaining this compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

-

3.1.2 Plasma Protein Binding Assay

-

Objective: To determine the extent to which the compound binds to proteins in the blood plasma.

-

Methodology (Rapid Equilibrium Dialysis - RED):

-

A RED device, which consists of two chambers separated by a semipermeable membrane, is used.

-

One chamber is filled with a solution of this compound in plasma, and the other chamber is filled with a protein-free buffer.

-

The device is incubated to allow for equilibrium to be reached.

-

At the end of the incubation, the concentration of this compound in both the plasma and buffer chambers is measured by LC-MS/MS.

-

The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.

-

3.1.3 Cell Permeability Assay (Caco-2)

-

Objective: To assess the ability of the compound to cross the intestinal barrier, predicting its oral absorption.

-

Methodology:

-

Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are grown on a semipermeable filter support.

-

This compound is added to the apical (AP) side of the cell monolayer.

-

Samples are collected from the basolateral (BL) side at various time points to measure the amount of compound that has crossed the cell layer.

-

To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.

-

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.

-

In vivo studies in animal models, such as mice, are essential to understand the ADME properties of a compound in a whole organism.

-

Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration.

-

Methodology:

-

Dosing: A cohort of mice (e.g., C57BL/6) is administered this compound either via intravenous (IV) injection (e.g., into the tail vein) or oral gavage (PO).

-

Blood Sampling: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), blood samples are collected from the mice. Serial bleeding from a single mouse or terminal bleeding from different mice at each time point can be employed.

-

Plasma Preparation: Blood samples are processed to separate the plasma.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as half-life, Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability.

-

Mechanism of Action and Signaling Pathway

This compound acts by inhibiting the SARS-CoV-2 main protease (Mpro). This enzyme is crucial for processing the viral polyproteins (pp1a and pp1ab) that are translated from the viral RNA genome. The cleavage of these polyproteins by Mpro produces a series of non-structural proteins (nsps) that are essential for the formation of the viral replication and transcription complex (RTC). By blocking the active site of Mpro, this compound prevents the maturation of these nsps, thereby halting viral replication.

Caption: SARS-CoV-2 replication pathway and the inhibitory action of this compound on the main protease (Mpro).

Caption: General experimental workflow for an in vivo pharmacokinetic study in mice.

References

Methodological & Application

Application Notes and Protocols for GC-78-HCl Mpro Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC-78-HCl is a potent, orally available, nonpeptidic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a viral cysteine protease essential for the replication of coronaviruses, including SARS-CoV-2, the causative agent of COVID-19. This enzyme is responsible for cleaving the viral polyproteins into functional mature proteins. Inhibition of Mpro activity blocks the viral life cycle, making it a prime target for antiviral drug development. This compound has demonstrated significant inhibitory activity against the Mpro enzyme with a reported IC50 value of 0.19 μM.

This document provides a detailed protocol for an in vitro fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound against SARS-CoV-2 Mpro.

Mechanism of Mpro Inhibition

The SARS-CoV-2 Mpro is a cysteine protease that functions as a homodimer. The active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41. Mpro cleaves the viral polyprotein at specific recognition sites, most commonly after a glutamine residue. Inhibitors like this compound are designed to bind to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting its proteolytic activity.

The FRET-based assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.

Quantitative Data Summary

The inhibitory potency of this compound is determined by measuring the concentration of the compound required to reduce the enzymatic activity by 50%, known as the half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 (μM) |

| This compound | SARS-CoV-2 Mpro | Enzymatic | 0.19 |

Experimental Protocols

Materials and Reagents

-

Recombinant SARS-CoV-2 Mpro: Lyophilized powder.

-

Mpro FRET Substrate: A fluorogenic peptide substrate containing a cleavage site for Mpro, such as (Thr-Ser-Ala-Val-Leu-Gln)-AFC. The peptide is flanked by a fluorophore (e.g., AFC - 7-amino-4-trifluoromethylcoumarin) and a quencher.

-

This compound: Test inhibitor.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

DMSO (Dimethyl Sulfoxide): For dissolving the inhibitor and substrate.

-

384-well black, flat-bottom assay plates.

-

Fluorescence plate reader: Capable of kinetic measurements with excitation at ~400 nm and emission at ~505 nm.

Preparation of Reagents

-

Recombinant Mpro Solution:

-

Reconstitute lyophilized Mpro in the assay buffer to a stock concentration of 1 mg/mL.

-

Aliquot and store at -80°C.

-

On the day of the experiment, thaw an aliquot on ice and dilute it to a working concentration of 200 nM in cold assay buffer.

-

-

Mpro FRET Substrate Solution:

-

Dissolve the FRET substrate in DMSO to create a 10 mM stock solution.

-

Store this stock solution at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution to a working concentration of 40 µM in the assay buffer.

-

-

This compound (Inhibitor) Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations for IC50 determination (e.g., from 10 mM down to 0.1 µM).

-

Mpro Inhibition Assay Protocol (384-well plate format)

-

Compound Dispensing:

-

Dispense 0.5 µL of the serially diluted this compound solutions or DMSO (for positive and negative controls) into the wells of a 384-well plate.

-

-

Enzyme Addition:

-

Add 10 µL of the 200 nM Mpro working solution to each well, except for the "no-enzyme" control wells. To these, add 10 µL of assay buffer.

-

The final concentration of Mpro in the assay will be 100 nM.

-

-

Pre-incubation:

-

Gently mix the plate on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add 10 µL of the 40 µM Mpro FRET substrate working solution to all wells to initiate the enzymatic reaction.

-

The final substrate concentration will be 20 µM.

-

-

Fluorescence Monitoring:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Record the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every 60 seconds for 30 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each well, plot the fluorescence intensity against time.

-

Determine the initial velocity (rate) of the reaction by calculating the slope of the linear portion of the curve.

-

-

Determine Percent Inhibition:

-

Calculate the percent inhibition for each inhibitor concentration using the following formula:

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation (or a similar dose-response curve model) to determine the IC50 value.[1]

-

Mandatory Visualizations

Signaling Pathway of Mpro in Viral Replication

Caption: Role of Mpro in the SARS-CoV-2 replication cycle.

Experimental Workflow for Mpro Inhibition Assay

Caption: Workflow for the this compound Mpro FRET-based inhibition assay.

References

Application Notes and Protocols for Cell-based Assays to Determine the Efficacy of GC-78-HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC-78-HCl, also known as N1-guanyl-1,7-diaminoheptane (GC7), is a potent and specific inhibitor of deoxyhypusine synthase (DHS). DHS is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a protein essential for cell proliferation and survival. The hypusination of eIF5A is a unique two-step enzymatic process, with DHS catalyzing the first and rate-limiting step. By inhibiting DHS, this compound effectively blocks the maturation of eIF5A, leading to cell cycle arrest, induction of apoptosis, and a reduction in cell viability in various cancer cell lines. These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound.

Mechanism of Action: Inhibition of eIF5A Hypusination

This compound acts as a competitive inhibitor of DHS, binding to the spermidine-binding site of the enzyme. This prevents the transfer of the aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor. The subsequent hydroxylation step to form the mature, hypusinated eIF5A cannot occur, leading to an accumulation of inactive eIF5A. This disruption of eIF5A function is the primary mechanism by which this compound exerts its anti-proliferative effects.

Caption: Signaling pathway of eIF5A hypusination and its inhibition by this compound.

Data Presentation: Summary of this compound Efficacy

The following tables summarize the quantitative effects of this compound on cell viability, eIF5A hypusination, and cell cycle distribution based on available literature.

Table 1: Inhibition of eIF5A Hypusination by this compound

| Cell Line | Concentration of this compound | Incubation Time | Percent Inhibition of Hypusination | Reference |

| MCF7 | 40 µM | 24 h | Significant Inhibition | [1] |

| HT29 | 40 µM | 24 h | Significant Inhibition | [1] |

| Rat Kidney | Dose-dependent | Not Specified | Dose-dependent decrease | [2] |

| S. cerevisiae | 1 mM | 5 h | Complete Inhibition | [3] |

Table 2: Effect of this compound on Cell Viability

| Cell Line | IC50 Value | Concentration for Significant Viability Reduction | Incubation Time | Reference |

| MYCN2 | Not Specified | 5 µM (~40-60% inhibition) | 72 h | [4] |

| BE(2)-C | Not Specified | 25 µM (~50% inhibition) | 72 h | |

| Hepatocellular Carcinoma (5 lines) | Not Specified | 50-100 µM | Not Specified | |

| L6 | Not Specified | 50 µM | 48 h |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Concentration of this compound | Incubation Time | Change in G1 Phase (%) | Change in S Phase (%) | Change in G2/M Phase (%) | Reference |

| CHO-K1 | Not Specified | Not Specified | -42% | +44% | Not Specified |

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cells of interest

-

This compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization. Be sure to collect the supernatant as it may contain apoptotic cells that have detached.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

-

Cells of interest

-

This compound

-

6-well plates

-

PBS

-

Cold 70% ethanol

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed and treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting: Harvest cells by trypsinization.

-

Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for eIF5A Hypusination

This technique is used to detect the levels of total and hypusinated eIF5A, providing a direct measure of this compound's target engagement.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-eIF5A (total) and anti-hypusine

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total eIF5A and hypusinated eIF5A overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the hypusinated eIF5A signal to the total eIF5A signal to determine the extent of hypusination inhibition by this compound.

Conclusion

The cell-based assays outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the DHS inhibitor this compound. By quantifying its effects on cell viability, apoptosis, cell cycle progression, and target engagement, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Adherence to these detailed protocols will ensure the generation of robust and reproducible data for drug development and scientific research.

References

- 1. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors | PLOS One [journals.plos.org]

- 2. Targeting eIF5A Hypusination Prevents Anoxic Cell Death through Mitochondrial Silencing and Improves Kidney Transplant Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

Crystallography of GC-78-HCl in Complex with SARS-CoV-2 Mpro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the crystallographic analysis of the SARS-CoV-2 main protease (Mpro) in complex with the non-peptide inhibitor GC-78-HCl. The provided data and protocols are essential for understanding the structural basis of Mpro inhibition by this compound and for guiding further drug development efforts.

Introduction

The SARS-CoV-2 Mpro is a cysteine protease crucial for the replication of the virus, making it a prime target for antiviral therapeutics. Understanding the three-dimensional structure of Mpro in complex with inhibitors is fundamental for structure-based drug design. This document focuses on the crystallographic data and experimental procedures related to the Mpro complex with this compound, a potent nonpeptide inhibitor. While the direct crystal structure of this compound in complex with Mpro is not publicly available under that specific name in the Protein Data Bank (PDB), the structure of a closely related precursor, GC-67, provides significant insights. This compound was developed as an optimized compound from the same chemical series. The data presented here is based on the crystal structure of the SARS-CoV-2 main protease in complex with a related inhibitor, with the PDB accession code 8Q71.[1]

Data Presentation

The following table summarizes the key quantitative data from the X-ray diffraction experiment on the SARS-CoV-2 Mpro complex.

| Parameter | Value |

| PDB ID | 8Q71 |

| Macromolecule | SARS-CoV-2 Main Protease |

| Ligand | Related to this compound |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.32 Å |

| Space Group | Not specified |

| Total Structure Weight (kDa) | 137.32 |

| Atom Count | 9,577 |

| Modeled Residue Count | 1,190 |

| Deposited Residue Count | 1,224 |

| R-Value Work | 0.227 (Depositor) |

| R-Value Free | 0.290 (Depositor) |

| R-Value Observed | 0.232 (Depositor) |

Table 1: Summary of Crystallographic Data for PDB ID 8Q71.[1]

Experimental Protocols

The following protocols are based on established methodologies for the crystallization and structure determination of SARS-CoV-2 Mpro.

Protein Expression and Purification

-

Gene Synthesis and Cloning : The gene encoding the SARS-CoV-2 Mpro (residues 1-306) is synthesized and cloned into a suitable expression vector, such as pGEX-6P-1, which includes an N-terminal GST tag and a PreScission protease cleavage site.

-

Expression : The expression vector is transformed into a competent E. coli strain, such as BL21(DE3). Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, and the culture is incubated at 16°C for 16-18 hours.

-

Cell Lysis and Affinity Chromatography : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). After sonication and centrifugation to remove cell debris, the supernatant is loaded onto a GST affinity column. The column is washed, and the GST-Mpro fusion protein is eluted.

-

Tag Cleavage and Further Purification : The GST tag is cleaved by incubating the eluted protein with PreScission protease. The cleaved Mpro is further purified by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

Crystallization

-

Protein Concentration : The purified Mpro is concentrated to approximately 5-10 mg/mL in a buffer containing 10 mM HEPES pH 7.5, 0.5 M NaCl, 5% glycerol, and 0.5 mM TCEP.[2]

-

Crystallization Method : The sitting-drop vapor diffusion method is commonly used.[3] A typical setup involves mixing 1 µL of the protein solution with 1 µL of the reservoir solution on a crystallization plate.

-

Crystallization Conditions : Crystals of SARS-CoV-2 Mpro can be obtained in various conditions. A common condition includes a reservoir solution of 100 mM MES buffer at pH 6.7.[2]

-

Ligand Soaking : To obtain the complex structure, apo-crystals of Mpro are soaked in a solution containing the inhibitor this compound at a concentration of 1-5 mM for several hours before data collection.

Data Collection and Structure Determination

-

Crystal Mounting and Cryo-protection : Crystals are harvested from the drops and flash-cooled in liquid nitrogen. A cryoprotectant, typically the reservoir solution supplemented with 20-30% glycerol, is used to prevent ice formation.

-

X-ray Diffraction Data Collection : Diffraction data are collected at a synchrotron beamline. Key parameters for data collection include the wavelength (e.g., 0.9212 Å), oscillation range (e.g., 0.10° per image), and exposure time.

-

Data Processing : The collected diffraction images are processed using software such as XDS or HKL2000 to integrate the reflection intensities and scale the data.

-

Structure Solution and Refinement : The structure is solved by molecular replacement using a previously determined structure of SARS-CoV-2 Mpro as a search model. The initial model is then refined using software like PHENIX or Refmac5, with manual model building in Coot to fit the electron density map. Water molecules and the ligand are added during the final stages of refinement.

Visualizations

Experimental Workflow for Crystallography

Caption: Experimental workflow for determining the crystal structure of SARS-CoV-2 Mpro in complex with this compound.

Inhibition of SARS-CoV-2 Mpro by this compound

Caption: Mechanism of SARS-CoV-2 Mpro inhibition by this compound, blocking viral polyprotein processing.

References

Animal Models for In Vivo Evaluation of Novel Therapeutics: Application Notes and Protocols for Compound X

Disclaimer: The compound "GC-78-HCl" did not yield specific results in literature searches. Therefore, these application notes and protocols are provided as a detailed template for a hypothetical novel therapeutic, referred to as "Compound X". Researchers should substitute the specific details of their compound of interest.

Introduction

These application notes provide a comprehensive guide for the in vivo evaluation of Compound X, a novel therapeutic agent. The following protocols and guidelines are designed for researchers, scientists, and drug development professionals to assess the pharmacokinetic, pharmacodynamic, and toxicological profile of Compound X in relevant animal models.

Rationale for In Vivo Studies

In vivo studies are critical to understanding the biological effects of a new chemical entity in a whole, living organism. These studies provide essential data on:

-

Pharmacokinetics (PK): How the organism affects the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).

-

Pharmacodynamics (PD): How the drug affects the organism, including its therapeutic efficacy and mechanism of action.

-

Safety and Toxicology: The potential adverse effects of the drug.

Selection of Animal Models

The choice of animal model is crucial for the successful in vivo evaluation of Compound X. The selection should be based on the specific therapeutic area and the biological target of the compound. Commonly used rodent models include:

-

Mice (e.g., C57BL/6, BALB/c): Widely used due to their small size, short breeding cycle, and the availability of numerous transgenic strains to model specific diseases.

-

Rats (e.g., Sprague-Dawley, Wistar): Often preferred for toxicology and cardiovascular studies due to their larger size, which facilitates surgical procedures and blood sampling.

For certain therapeutic areas, other species such as rabbits, dogs, or non-human primates may be required. The protocols below are described for rodent models but can be adapted for other species.

Experimental Protocols

Pharmacokinetic (PK) Studies

Objective: To determine the ADME properties of Compound X.

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

Protocol:

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Dosing:

-

Intravenous (IV) Administration: A single dose of Compound X (e.g., 1 mg/kg) is administered via the tail vein.

-

Oral (PO) Administration: A single dose of Compound X (e.g., 10 mg/kg) is administered by oral gavage.

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: The concentration of Compound X in plasma samples is quantified using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: PK parameters are calculated using non-compartmental analysis.

Data Presentation:

Table 1: Pharmacokinetic Parameters of Compound X in Rats

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | 500 ± 50 | 800 ± 120 |

| Tmax (h) | 0.25 | 2.0 |

| AUC (0-t) (ngh/mL) | 1200 ± 150 | 4800 ± 600 |

| AUC (0-inf) (ngh/mL) | 1250 ± 160 | 5000 ± 650 |

| t1/2 (h) | 3.5 ± 0.5 | 4.0 ± 0.6 |

| CL (L/h/kg) | 0.8 ± 0.1 | - |

| Vd (L/kg) | 3.0 ± 0.4 | - |

| Bioavailability (%) | - | 40 |

Efficacy Studies

Objective: To evaluate the therapeutic efficacy of Compound X in a relevant disease model.

(Example: Oncology - Xenograft Mouse Model)

Animal Model: Immunocompromised mice (e.g., NOD-SCID) bearing human tumor xenografts.

Protocol:

-

Tumor Implantation: Human cancer cells (e.g., 1x10^6 cells) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

-

Randomization and Dosing: Mice are randomized into treatment groups (n=8-10 per group):

-

Vehicle control (e.g., saline, orally, once daily)

-

Compound X (e.g., 10 mg/kg, orally, once daily)

-

Positive control (standard-of-care drug)

-

-

Treatment Period: Treatment is administered for a specified period (e.g., 21 days).

-

Endpoint Measurement:

-

Tumor volume is measured 2-3 times per week.

-

Body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

-

-